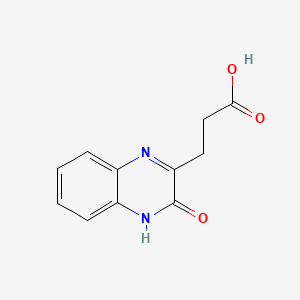
Homohypotaurine
Vue d'ensemble
Description
L’acide 3-aminopropanesulinique, également connu sous le nom d’homohypotaurine, est un acide aminé sulinique. C’est un homologue supérieur de l’hypotaurine, avec un carbone supplémentaire dans sa chaîne. L’this compound est intéressante en raison de son activité neurophysiologique potentielle et de son rôle de métabolite dans les composés contenant du soufre .
Applications De Recherche Scientifique
Homohypotaurine has diverse applications in scientific research. It is extensively studied for its potential neuroprotective properties, exhibiting antioxidative and anti-inflammatory effects. In chemistry, it serves as a model compound for studying sulfinic and sulfonic acid derivatives. In biology and medicine, this compound is investigated for its role in neurotransmission and its potential therapeutic applications in neurodegenerative diseases. Additionally, it has industrial applications in the synthesis of other sulfur-containing compounds .
Mécanisme D'action
Le mécanisme d’action de l’homohypotaurine implique son interaction avec les systèmes neurotransmetteurs. Il est connu pour imiter l’acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur majeur dans le système nerveux central . En se liant aux récepteurs du GABA, l’this compound peut moduler l’activité neuronale et exercer des effets neuroprotecteurs. Les cibles moléculaires et les voies spécifiques impliquées comprennent les récepteurs GABA_A et GABA_B, qui jouent un rôle crucial dans la régulation de la transmission synaptique et de l’excitabilité neuronale .
Analyse Biochimique
Biochemical Properties
Homohypotaurine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzyme preparations from Clostridium welchii, which facilitate its formation from L-homocysteinesulfinic acid . Additionally, this compound can be oxidized to form homotaurine, another compound with notable biochemical properties. These interactions highlight the importance of this compound in enzymatic processes and its potential impact on metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound, similar to its analogue homotaurine, may act as a depressor on nervous cells . This suggests that this compound could play a role in modulating neuronal activity and influencing cellular functions related to the nervous system.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound is known to undergo oxidation to form homotaurine, which can further interact with various enzymes and proteins . These interactions may lead to changes in gene expression and alterations in cellular functions, highlighting the compound’s significance at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound is a stable sulfinic derivative, which allows for its sustained activity in biochemical reactions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular functions, while higher doses could potentially lead to toxic or adverse effects. Studies have shown that this compound, like homotaurine, can act as a depressor on nervous cells, indicating a threshold effect that needs to be carefully monitored . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of cysteine and homocysteine. The compound is formed through the decarboxylation of L-homocysteinesulfinic acid and can be further oxidized to form homotaurine . These metabolic pathways highlight the role of this compound in sulfur amino acid metabolism and its interactions with enzymes and cofactors involved in these processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s sulfinic group allows it to interact with specific transporters that facilitate its movement across cellular membranes . Additionally, the compound’s distribution within tissues may be affected by its binding to proteins, which can influence its localization and accumulation.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function may be influenced by its localization within the cell, particularly in relation to its interactions with enzymes and proteins . Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular processes.
Méthodes De Préparation
L’homohypotaurine peut être synthétisée par des méthodes enzymatiques et chimiques. Une méthode courante implique la décarboxylation de l’acide L-homocystéinesulinique à l’aide d’une préparation enzymatique de Clostridium welchii . Ce processus donne de l’this compound, qui peut être isolée en utilisant des résines échangeuses d’ions. Une autre méthode implique l’oxydation de l’homocystamine en disulfoxyde correspondant, suivie d’une dismutation en milieu alcalin . Les méthodes de production industrielle impliquent généralement des voies de synthèse enzymatiques ou chimiques similaires, la purification étant réalisée par chromatographie .
Analyse Des Réactions Chimiques
L’homohypotaurine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
L’this compound a des applications diverses dans la recherche scientifique. Elle est largement étudiée pour ses propriétés neuroprotectrices potentielles, présentant des effets antioxydants et anti-inflammatoires. En chimie, elle sert de composé modèle pour l’étude des dérivés des acides suliniques et sulfoniques. En biologie et en médecine, l’this compound est étudiée pour son rôle dans la neurotransmission et ses applications thérapeutiques potentielles dans les maladies neurodégénératives. De plus, elle a des applications industrielles dans la synthèse d’autres composés contenant du soufre .
Comparaison Avec Des Composés Similaires
L’homohypotaurine est similaire à d’autres acides aminés suliniques et sulfoniques, tels que l’hypotaurine et l’homotaurine. Ces composés présentent des similitudes structurales, avec des variations dans la longueur de leurs chaînes carbonées et la présence de groupes suliniques ou sulfoniques . L’this compound est unique en raison de sa plus grande homologie avec l’hypotaurine et son potentiel d’activité neurophysiologique plus forte . D’autres composés similaires comprennent l’acide cystéinesulinique et l’acide homocystéinesulinique, qui sont également impliqués dans le métabolisme du soufre et présentent des propriétés biochimiques distinctes .
Propriétés
IUPAC Name |
3-aminopropane-1-sulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c4-2-1-3-7(5)6/h1-4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGXQDBNBFXJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179995 | |
| Record name | Homohypotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25346-09-2 | |
| Record name | Homohypotaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homohypotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is homohypotaurine and how is it synthesized?
A1: this compound (3-aminopropanesulfinic acid) is a naturally occurring sulfinic amino acid structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While its presence in mammalian tissues is debated, it can be synthesized through various methods. One approach involves enzymatic decarboxylation of L-homocysteinesulfinic acid using enzyme preparations from sources like Clostridium welchii []. Another method involves chemical synthesis using acrylic acid and formaldehyde sulfoxylate as precursors [].
Q2: Does this compound have any known biological activity?
A2: Although not definitively proven to be endogenously synthesized in mammals, research suggests that this compound exhibits neurophysiological activity, particularly at the level of spinal cord synapses. In fact, studies indicate its inhibitory action can be two to five times stronger than GABA in these locations []. This suggests a potential role for this compound in modulating neuronal excitability, although further research is needed to fully elucidate its physiological functions.
Q3: What analytical techniques are used to study this compound?
A3: Various techniques are employed for the isolation, identification, and quantification of this compound. Ion exchange resins are effective for isolating the compound, often obtained as a hydrate []. To differentiate this compound from related sulfinic and sulfonic amino acids, analytical and preparative separation techniques are crucial []. For accurate quantification, a rapid method utilizing the iodoplatinate reagent, developed by Awwad and Adelstein, has been established []. This method allows researchers to accurately measure this compound concentrations in various biological samples and experimental settings.
Q4: Has any research explored the enzymatic breakdown of this compound?
A4: Yes, there has been research on the metabolic fate of this compound. One study identified 3-sulfinopropionic acid, an analog of succinic acid, as a product of this compound transamination and dehydrogenation. This reaction was observed in extracts of Pseudomonas fluorescens, suggesting a potential metabolic pathway for this compound []. Further research is needed to determine if similar pathways exist in mammals.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)](/img/structure/B1221836.png)
